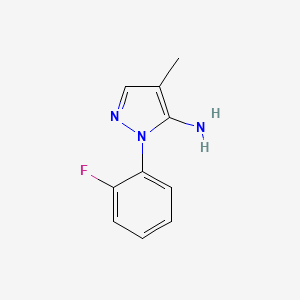

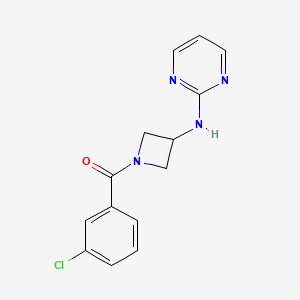

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-Fluorophenyl)pyrazoles have been synthesized by 1,3-dipolar cycloaddition of the corresponding sydnones . The reaction intermediates, known as sydnones, were characterized by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine” are not documented, related compounds have been studied. For example, 1-(2-Fluorophenyl)pyrazoles have been synthesized via 1,3-dipolar cycloaddition reactions .Scientific Research Applications

Synthetic Applications and Chemical Properties

Exploratory Process Development and Synthesis : A study detailed the development of a concise, environmentally friendly, and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, showcasing the significance of the pyrazole derivative as an intermediate in pharmaceutical synthesis (Yang et al., 2014).

Intramolecular Hydrogen Bonding and Reactivity : Research on pyrazole derivatives, including the impact of intramolecular hydrogen bonding on the reductive cyclization process, emphasizes the chemical behavior and modification potential of such compounds for the creation of more complex molecules (Szlachcic et al., 2020).

Biological Applications

Antimicrobial and Antitumor Properties : Synthesis and evaluation of pyrazole derivatives have demonstrated their potential as antimicrobial and antitumor agents, indicating the versatility of the pyrazole core in medicinal chemistry applications (Puthran et al., 2019).

Fluorescence and Photophysical Studies : The development of pyrazole-based fluorophores for biological applications, such as intracellular pH probes, highlights the utility of pyrazole derivatives in bioimaging and diagnostics (Fahrni et al., 2003).

Environmental and Material Science Applications

Corrosion Inhibition : Pyrazole compounds have been studied for their inhibitive action against the corrosion of metals, demonstrating the potential of these derivatives in protecting materials in acidic environments (Chetouani et al., 2005).

Organic Light-Emitting Diodes (OLEDs) : The synthesis of pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines for use as emitters in OLEDs illustrates the contribution of pyrazole derivatives to the field of optoelectronics and material science (Szlachcic et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-(2-fluorophenyl)-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDPBUZGMMRCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

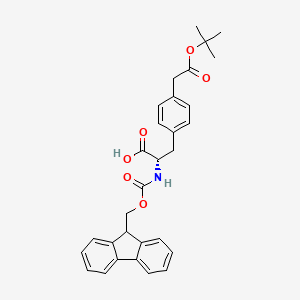

![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)

![6-(3-Fluorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2829604.png)

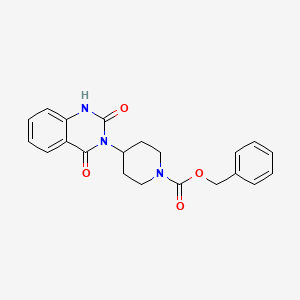

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)

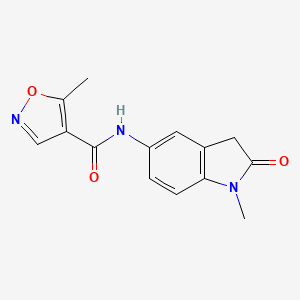

![N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2829611.png)

![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2829612.png)

![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2829622.png)

![6-[3-(Trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2829623.png)